ethyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 3-amino-4-phenylpyrazole-5-carboxylate is a chemical compound with the molecular formula C12H13O2N3. It is a member of the pyrazole family, which is known for its diverse biological activities. This compound is often used in scientific research and has various applications in chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-4-phenylpyrazole-5-carboxylate typically involves the reaction of ethyl acetoacetate with phenylhydrazine to form the intermediate compound, which is then cyclized to produce the desired pyrazole derivative. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like acetic acid to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of Ethyl 3-amino-4-phenylpyrazole-5-carboxylate may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-phenylpyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino and carboxylate groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
Ethyl 3-amino-4-phenylpyrazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-4-phenylpyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-amino-5-pyridyl)-4-methylthiazole-5-carboxylate
- Ethyl 5-(2-phenylethyl)-1,3-oxazole-4-carboxylate
- Ethyl 1-ethyl-3-phenyl-1H-pyrazole-5-carboxylate
Uniqueness
Ethyl 3-amino-4-phenylpyrazole-5-carboxylate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of amino and carboxylate groups allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C12H13N3O2 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
ethyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C12H13N3O2/c1-2-17-12(16)10-9(11(13)15-14-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H3,13,14,15) |
InChI Key |
PPAQDKACQHZCHI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN1)N)C2=CC=CC=C2 |
Origin of Product |
United States |
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